molecular formula C13H19N3O2 B294114 N-[2-(pentanoylamino)ethyl]isonicotinamide

N-[2-(pentanoylamino)ethyl]isonicotinamide

Cat. No. B294114
M. Wt: 249.31 g/mol
InChI Key: LNWUDOCXLGBUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pentanoylamino)ethyl]isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the class of isonicotinamide derivatives and has been found to exhibit potent anti-inflammatory and immunomodulatory effects.

Mechanism of Action

The exact mechanism of action of N-[2-(pentanoylamino)ethyl]isonicotinamide is not fully understood. However, it is believed to exert its anti-inflammatory and immunomodulatory effects by modulating the activity of various signaling pathways involved in the immune response. N-[2-(pentanoylamino)ethyl]isonicotinamide has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(pentanoylamino)ethyl]isonicotinamide has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, N-[2-(pentanoylamino)ethyl]isonicotinamide has been shown to regulate the activity of immune cells such as T cells and macrophages, which play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(pentanoylamino)ethyl]isonicotinamide is its potent anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for various medical conditions. Additionally, N-[2-(pentanoylamino)ethyl]isonicotinamide has been found to exhibit good stability and solubility, which makes it suitable for use in various in vitro and in vivo models. However, one of the limitations of N-[2-(pentanoylamino)ethyl]isonicotinamide is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[2-(pentanoylamino)ethyl]isonicotinamide. One of the potential areas of research is the development of novel formulations of N-[2-(pentanoylamino)ethyl]isonicotinamide that can enhance its bioavailability and effectiveness in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(pentanoylamino)ethyl]isonicotinamide and its potential therapeutic applications in various medical conditions. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-(pentanoylamino)ethyl]isonicotinamide in humans.

Synthesis Methods

The synthesis of N-[2-(pentanoylamino)ethyl]isonicotinamide involves the reaction of isonicotinic acid with N-(pentanoyl)ethylenediamine in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure N-[2-(pentanoylamino)ethyl]isonicotinamide.

Scientific Research Applications

N-[2-(pentanoylamino)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[2-(pentanoylamino)ethyl]isonicotinamide has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.

properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[2-(pentanoylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-2-3-4-12(17)15-9-10-16-13(18)11-5-7-14-8-6-11/h5-8H,2-4,9-10H2,1H3,(H,15,17)(H,16,18)

InChI Key

LNWUDOCXLGBUPD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCCNC(=O)C1=CC=NC=C1

Canonical SMILES

CCCCC(=O)NCCNC(=O)C1=CC=NC=C1

Origin of Product

United States

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